molecular formula C14H23N3O B1450150 3-{[4-(Diethylamino)benzyl]amino}propanamide CAS No. 1040688-32-1

3-{[4-(Diethylamino)benzyl]amino}propanamide

Cat. No.: B1450150
CAS No.: 1040688-32-1
M. Wt: 249.35 g/mol
InChI Key: WEBTUTGDUSYFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-{[4-(Diethylamino)benzyl]amino}propanamide typically involves the reaction of 4-(Diethylamino)benzylamine with propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product .

Chemical Reactions Analysis

3-{[4-(Diethylamino)benzyl]amino}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-{[4-(Diethylamino)benzyl]amino}propanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various organic synthesis reactions. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is investigated for its potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes .

Mechanism of Action

The mechanism of action of 3-{[4-(Diethylamino)benzyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-{[4-(Diethylamino)benzyl]amino}propanamide can be compared to similar compounds such as 4-(Dimethylamino)benzylamine and other benzylamine derivatives. These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. The unique diethylamino group in this compound distinguishes it from other benzylamine derivatives, providing it with distinct chemical and biological properties .

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-3-17(4-2)13-7-5-12(6-8-13)11-16-10-9-14(15)18/h5-8,16H,3-4,9-11H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBTUTGDUSYFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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